2-Methyl-3-(6-methylpyridin-2-yl)propanoic acid

Description

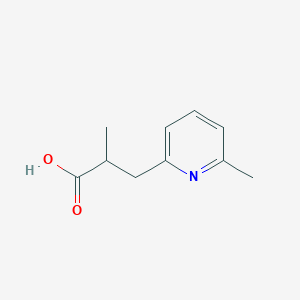

2-Methyl-3-(6-methylpyridin-2-yl)propanoic acid (CAS: 1506117-11-8) is a pyridine-containing propanoic acid derivative. Its structure features a methyl-substituted pyridin-2-yl group at the β-position of the propanoic acid backbone and an additional methyl group at the α-carbon (Figure 1). The compound is primarily used as a laboratory chemical for research and development .

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-methyl-3-(6-methylpyridin-2-yl)propanoic acid |

InChI |

InChI=1S/C10H13NO2/c1-7(10(12)13)6-9-5-3-4-8(2)11-9/h3-5,7H,6H2,1-2H3,(H,12,13) |

InChI Key |

GULLVOLDSMKPAM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)CC(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(6-methylpyridin-2-yl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 2-methylpyridine and a suitable propanoic acid derivative.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-3-(6-methylpyridin-2-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(6-methylpyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The pyridine ring can undergo substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Scientific Research Applications

- Chemistry It serves as a building block in organic synthesis, facilitating the creation of complex molecules.

- Biology It is studied for its potential biological activity and interactions with biomolecules.

- Medicine Research explores its potential as a pharmaceutical intermediate or active ingredient.

- Industry It is used in the development of new materials or as a precursor in chemical manufacturing processes.

2-Methyl-3-(6-methylpyridin-2-yl)propanoic acid's biological activity arises from its interactions with molecular targets like enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

- Enzyme Inhibition It may inhibit enzymes involved in metabolic pathways, potentially influencing inflammation and cancer progression.

- Receptor Binding It may bind to specific receptors, altering cellular signaling pathways affecting cell proliferation and apoptosis.

Anticancer Activity

Preliminary studies suggest that this compound has anticancer properties. Research indicates that the compound can inhibit the growth of various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15.4 | Induction of apoptosis |

| HeLa (cervical cancer) | 12.8 | Cell cycle arrest |

| A549 (lung cancer) | 10.5 | Inhibition of proliferation |

Comparison to Similar Compounds

- 2-Methyl-3-(pyridin-2-yl)propanoic acid This compound has a similar structure but lacks the methyl group on the pyridine ring .

- 3-(6-Methylpyridin-2-yl)propanoic acid This compound lacks the methyl group on the propanoic acid moiety .

- 2-Methyl-3-(pyridin-3-yl)propanoic acid This compound has the pyridine ring substituted at a different position.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(6-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyridine Modifications

Positional Isomers of Pyridine Substituents

- 3-(Pyridin-3-yl)propanoic Acid Derivatives (e.g., 2-Methyl-3-(pyridin-3-yl)propanoic acid, CAS: 1017146-67-6): The pyridine methyl group shifts from the 2- to the 3-position, altering electronic distribution and steric interactions. This positional change may impact binding affinity in biological systems (e.g., enzyme active sites) . Hydrochloride Salt Form (CAS: 1956309-53-7): The addition of HCl enhances solubility in polar solvents compared to the free acid form .

Amino-Substituted Derivatives

- (2R)-2-Amino-3-(6-methylpyridin-2-yl)propanoic Acid (CAS: 60052-01-9): The α-methyl group is replaced by an amino group, introducing chirality and increasing polarity.

Heterocyclic and Functional Group Variations

- 2-[(6-Methoxy-3-nitropyridin-2-yl)thio]propanoic Acid (CAS: 175205-01-3): A thioether linkage and nitro/methoxy groups replace the methyl substituents.

- 2,2-Difluoro-2-(6-methylpyridin-2-yl)acetic Acid: The propanoic acid chain is shortened to acetic acid, and two fluorine atoms are added. Fluorination typically improves metabolic stability but may reduce bioavailability due to increased lipophilicity .

Comparison with Commercial NSAID Derivatives

Structurally related arylpropanoic acids, such as Ibuprofen (α-(4-isobutylphenyl)propanoic acid) and Naproxen (α-(6-methoxy-2-naphthyl)propanoic acid), share the propanoic acid backbone but lack pyridine rings. Key differences include:

- Bioactivity: NSAIDs inhibit cyclooxygenase (COX) enzymes, whereas 2-methyl-3-(6-methylpyridin-2-yl)propanoic acid’s biological targets are unspecified in available literature .

- Substituent Effects : Pyridine rings may confer unique hydrogen-bonding or metal-chelating properties compared to aryl groups in NSAIDs .

Biological Activity

2-Methyl-3-(6-methylpyridin-2-yl)propanoic acid is a compound of increasing interest in biological research due to its potential therapeutic applications and unique chemical structure. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 2-Methyl-3-(6-methylpyridin-2-yl)propanoic acid is , with a molecular weight of approximately 165.19 g/mol. The compound features a propanoic acid backbone with a methyl-substituted pyridine ring, contributing to its distinctive chemical properties.

The biological activity of 2-Methyl-3-(6-methylpyridin-2-yl)propanoic acid is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to diverse biological effects:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially influencing processes such as inflammation and cancer progression.

- Receptor Binding : It may bind to specific receptors, altering cellular signaling pathways that affect cell proliferation and apoptosis.

Anticancer Activity

Preliminary studies indicate that 2-Methyl-3-(6-methylpyridin-2-yl)propanoic acid exhibits potential anticancer properties. Research has shown that the compound can inhibit the growth of various cancer cell lines, suggesting its utility in cancer treatment:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15.4 | Induction of apoptosis |

| HeLa (cervical cancer) | 12.8 | Cell cycle arrest |

| A549 (lung cancer) | 10.5 | Inhibition of proliferation |

Antimicrobial Activity

Research also highlights the antimicrobial potential of this compound against both Gram-positive and Gram-negative bacteria, as well as fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

| Candida albicans | 25 |

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Case Studies

- Kynurenine Pathway Modulation : A study explored the effects of 2-Methyl-3-(6-methylpyridin-2-yl)propanoic acid on the kynurenine pathway, which is implicated in several neurodegenerative diseases. The administration of this compound led to a significant reduction in neurotoxic metabolites, indicating its potential neuroprotective effects .

- Inflammation Model : In an experimental model of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and markers of tissue damage. Histological analysis showed reduced infiltration of inflammatory cells in treated animals compared to controls .

Research Findings

Recent studies have provided insights into the pharmacokinetics and bioavailability of 2-Methyl-3-(6-methylpyridin-2-yl)propanoic acid:

| Parameter | Value |

|---|---|

| Half-life (T1/2) | ~10 hours |

| Volume of distribution | Moderate |

| Clearance | Low to moderate |

These parameters are crucial for understanding the therapeutic potential and dosing regimens for future clinical applications.

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-3-(6-methylpyridin-2-yl)propanoic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via multi-step organic reactions starting from 6-methylpyridin-2-yl precursors. Key steps include:

- Friedel-Crafts alkylation for introducing the pyridinyl moiety.

- Chiral resolution using asymmetric catalysis or enzymatic methods to isolate enantiomers (critical for biological activity studies) .

- Carboxylic acid functionalization via hydrolysis of ester intermediates under acidic or basic conditions.

Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is crucial. For example, polar aprotic solvents like DMF improve pyridine reactivity, while lower temperatures reduce racemization in chiral intermediates .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

- HPLC with chiral columns : Resolves enantiomeric purity (e.g., Chiralpak® AD-H column, hexane:isopropanol mobile phase) .

- NMR spectroscopy : Assigns proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm; methyl groups at δ 1.2–2.0 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular weight (C10H13NO2, theoretical [M+H]<sup>+</sup> = 180.20) .

Q. Table 1: Key Physical-Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H13NO2 | |

| Molecular Weight | 180.20 g/mol | |

| Solubility | Polar solvents (DMSO, H2O at pH 7.4) |

Advanced Research Questions

Q. How do stereochemical variations (e.g., R vs. S enantiomers) impact biological activity?

Methodological Answer: Enantiomers often exhibit divergent binding affinities to biological targets. For example:

- Pharmacological assays : Compare dose-response curves (e.g., IC50) of enantiomers against receptors like GPR40, which shows stereoselective activation .

- Molecular docking : Use software (e.g., AutoDock Vina) to model hydrogen bonding between the chiral center and active-site residues .

Note : Racemization during synthesis must be minimized via low-temperature protocols and inert atmospheres .

Q. What strategies address contradictory data in receptor binding studies (e.g., GPR40 agonism vs. antagonism)?

Methodological Answer: Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Orthogonal assays : Validate results using Ca<sup>2+</sup> flux (FLIPR) and cAMP accumulation assays .

- Impurity profiling : Use LC-MS to identify trace byproducts (e.g., esterified derivatives) that may interfere with receptor binding .

- Species-specific receptor isoforms : Test across human vs. rodent models to account for structural variations .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

Methodological Answer:

- QSAR models : Predict metabolic hotspots (e.g., methyl groups on pyridine are vulnerable to CYP450 oxidation) .

- In silico ADMET : Tools like SwissADME assess permeability (LogP) and cytochrome P450 interactions to prioritize stable derivatives .

- Prodrug approaches : Introduce hydrolyzable esters at the carboxylic acid group to improve bioavailability .

Methodological Challenges & Solutions

Q. How to resolve low yields in chiral synthesis?

Methodological Answer:

- Catalyst optimization : Screen chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective hydrogenation .

- Kinetic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .

Q. What experimental designs mitigate pyridine ring instability under acidic conditions?

Methodological Answer:

- Protecting groups : Temporarily block reactive pyridine nitrogen with Boc or Fmoc groups during synthesis .

- pH-controlled hydrolysis : Use buffered aqueous solutions (pH 4–6) to prevent ring-opening side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.